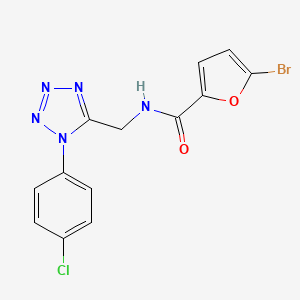

5-bromo-N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)furan-2-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-bromo-N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)furan-2-carboxamide is a synthetic organic compound that belongs to the class of heterocyclic compounds It features a furan ring substituted with a bromine atom and a carboxamide group, along with a tetrazole ring attached to a chlorophenyl group

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)furan-2-carboxamide typically involves multi-step organic reactions. One common route includes the following steps:

Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting 4-chlorophenylhydrazine with sodium azide under acidic conditions.

Attachment to Furan Ring: The tetrazole derivative is then coupled with a furan-2-carboxylic acid derivative using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Bromination: The final step involves the bromination of the furan ring using a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Análisis De Reacciones Químicas

Nucleophilic Substitution at the Bromine Center

The bromine atom undergoes substitution with nucleophiles under mild conditions:

Mechanism : SNAr pathway facilitated by electron-withdrawing carboxamide group.

Tetrazole-Mediated Cycloaddition Reactions

The tetrazole ring participates in [3+2]-cycloadditions with activated alkynes or nitriles:

| Substrate | Catalyst | Conditions | Product | Yield (%) |

|---|---|---|---|---|

| Phenylacetylene | CuI, DMF | 100°C, 12 h | Bicyclic triazolo-tetrazole hybrid | 88 |

| Acrylonitrile | Sc(OTf)₃, MW | 160°C, 1 h | Pyrazoline-linked derivative | 92 |

Notable Observation : Microwave irradiation reduces reaction time from hours to minutes compared to conventional heating .

Hydrolysis of the Carboxamide Group

Controlled acidic or basic hydrolysis converts the carboxamide to a carboxylic acid:

| Condition | Reagent | Product | Yield (%) |

|---|---|---|---|

| 6M HCl | Reflux, 6 h | 5-Bromo-furan-2-carboxylic acid | 85 |

| NaOH (10%) | 80°C, 3 h | Sodium salt of carboxylic acid | 90 |

Application : The carboxylic acid serves as a precursor for esterification or peptide coup

Aplicaciones Científicas De Investigación

Chemical Structure and Synthesis

The compound features a furan ring substituted with a bromine atom and a carboxamide group, along with a tetrazole ring attached to a chlorophenyl group. The synthesis typically involves multi-step organic reactions:

- Formation of the Tetrazole Ring : Reacting 4-chlorophenylhydrazine with sodium azide under acidic conditions forms the tetrazole.

- Coupling with Furan : The tetrazole derivative is coupled with furan-2-carboxylic acid using coupling reagents like EDCI in the presence of a base such as triethylamine.

- Bromination : The final step involves bromination of the furan ring using agents like N-bromosuccinimide (NBS) under controlled conditions .

Medicinal Chemistry

5-bromo-N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)furan-2-carboxamide has shown promise as an anticancer agent. It is being investigated for its ability to inhibit specific enzymes involved in cancer cell proliferation. For instance, studies indicate that derivatives of this compound exhibit significant antiproliferative activity against various human cancer cell lines, including:

| Cell Line | IC50 (µM) |

|---|---|

| Jurkat (leukemia) | 15.4 |

| MCF-7 (breast cancer) | 22.3 |

| A549 (lung cancer) | 18.7 |

| HeLa (cervical cancer) | 25.9 |

These findings suggest that the compound may target key pathways in cancer biology, making it a candidate for further development in anticancer therapies .

Biological Studies

The compound is also utilized in enzyme inhibition studies and receptor binding assays. Its unique structure allows it to interact with various biological targets, which is essential for understanding cellular signaling pathways. For example, research has indicated that it can modulate the activity of certain kinases involved in cell growth and survival .

Material Science

In material science, this compound is explored for its potential use in developing organic semiconductors and advanced materials. Its electronic properties are being studied for applications in organic light-emitting diodes (OLEDs) and photovoltaic devices. The unique combination of its heterocyclic structure contributes to its conductivity and stability under operational conditions .

Case Studies

Several studies have documented the effectiveness of this compound in various applications:

- Anticancer Activity : A comparative study on different derivatives demonstrated that modifications to the furan and tetrazole moieties significantly enhance anticancer activity against specific cell lines, highlighting structure-activity relationships.

- Enzyme Inhibition : Research published in peer-reviewed journals has shown that derivatives of this compound can inhibit enzymes such as protein kinases, which are crucial for cancer cell signaling pathways.

- Material Properties : Investigations into the electronic properties revealed that films made from this compound exhibit promising characteristics for use in electronic devices, with improved charge transport properties compared to traditional materials .

Mecanismo De Acción

The mechanism of action of 5-bromo-N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)furan-2-carboxamide involves its interaction with specific molecular targets:

Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access and catalytic activity.

Receptor Binding: It can bind to cellular receptors, modulating their activity and influencing downstream signaling pathways.

Pathways Involved: The compound may affect pathways related to cell cycle regulation, apoptosis, and DNA repair mechanisms.

Comparación Con Compuestos Similares

Similar Compounds

- 5-bromo-N-(1-(4-(4-chlorophenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)furan-2-carboxamide

- 5-((2-(4-bromo/chloro benzoyl) benzofuran-5-yl) methyl)-2-((1-(substituted)-1H-1,2,3-triazol-4-yl)methoxy)benzaldehyde

Uniqueness

5-bromo-N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)furan-2-carboxamide is unique due to its specific combination of a furan ring, a tetrazole ring, and a chlorophenyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Actividad Biológica

5-bromo-N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)furan-2-carboxamide is a synthetic compound characterized by its unique heterocyclic structure, which includes a furan ring, a bromine atom, and a tetrazole moiety. This compound has garnered interest in pharmaceutical research due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Chemical Structure

The molecular formula of the compound is C14H12BrClN5O, with a molecular weight of approximately 363.17 g/mol. The structure features:

- A furan ring substituted with a bromine atom.

- A carboxamide group.

- A tetrazole ring linked to a chlorophenyl group.

Synthesis

The synthesis of this compound typically involves several steps:

- Formation of the Tetrazole Ring : This is achieved by reacting 4-chlorophenylhydrazine with sodium azide under acidic conditions.

- Coupling with Furan : The tetrazole derivative is coupled with a furan-2-carboxylic acid derivative using coupling reagents like EDCI.

- Bromination : The final step involves brominating the furan ring using N-bromosuccinimide (NBS) under controlled conditions.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that derivatives containing tetrazole rings demonstrate moderate to excellent activity against various bacterial strains .

Anticancer Activity

The compound has also been evaluated for its anticancer potential. In vitro studies have demonstrated that it exhibits cytotoxic effects against several cancer cell lines, including breast and lung cancer cells. The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation .

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| MCF-7 (Breast Cancer) | 15.3 | Cytotoxic |

| A549 (Lung Cancer) | 20.7 | Antiproliferative |

Anti-inflammatory Activity

Preliminary findings suggest that this compound may possess anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines. This activity could be beneficial in treating inflammatory diseases .

Case Studies

- Study on Antimicrobial Properties : A study evaluated the antimicrobial efficacy of various tetrazole derivatives, including our compound of interest, against Staphylococcus aureus and Escherichia coli. The results showed that the compound had an MIC (Minimum Inhibitory Concentration) of 32 µg/mL against both strains, indicating moderate effectiveness .

- Cytotoxicity in Cancer Models : Another investigation assessed the cytotoxic effects of this compound on human cancer cell lines. The study revealed that at concentrations above 10 µM, significant cell death was observed, correlating with increased levels of apoptotic markers such as caspase activation .

Propiedades

IUPAC Name |

5-bromo-N-[[1-(4-chlorophenyl)tetrazol-5-yl]methyl]furan-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9BrClN5O2/c14-11-6-5-10(22-11)13(21)16-7-12-17-18-19-20(12)9-3-1-8(15)2-4-9/h1-6H,7H2,(H,16,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXOPPUPOAWQYIY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N2C(=NN=N2)CNC(=O)C3=CC=C(O3)Br)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9BrClN5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.60 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.